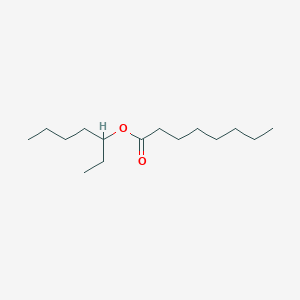

Heptan-3-yl octanoate

Description

Structure

3D Structure

Properties

CAS No. |

5457-74-9 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.40 g/mol |

IUPAC Name |

heptan-3-yl octanoate |

InChI |

InChI=1S/C15H30O2/c1-4-7-9-10-11-13-15(16)17-14(6-3)12-8-5-2/h14H,4-13H2,1-3H3 |

InChI Key |

XIWKFLBGDLYRDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OC(CC)CCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Heptan 3 Yl Octanoate and Analogues

Chemical Synthesis Approaches

The creation of heptan-3-yl octanoate (B1194180) through chemical means can be achieved using several established organic chemistry protocols. These methods range from direct condensation reactions to the use of advanced catalytic systems.

Esterification Reactions: Carboxylic Acid and Alcohol Condensation Protocols

The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is often removed as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.comyoutube.com The process is reversible by treating the ester with excess water in the presence of an acid catalyst, a reaction known as acid-catalyzed hydrolysis. masterorganicchemistry.com

General Reaction Scheme for Fischer Esterification:

Reactants: Octanoic Acid + Heptan-3-ol

Catalyst: Strong Acid (e.g., H₂SO₄)

Products: Heptan-3-yl octanoate + Water

While effective, this method can have disadvantages, such as being relatively slow and requiring specialized equipment for reflux and water removal to achieve high yields. youtube.comyoutube.com After the reaction, a neutralization step, often with a sodium carbonate solution, is necessary to remove the acid catalyst and any unreacted carboxylic acid, followed by purification to isolate the final ester product. youtube.com

Derivatization from Related Organic Precursors

To circumvent the equilibrium limitations of Fischer esterification, more reactive derivatives of octanoic acid can be used. These reactions are typically faster and can proceed under milder conditions.

From Acyl Chlorides and Anhydrides: Octanoyl chloride, the acid chloride derivative of octanoic acid, reacts readily with heptan-3-ol. This reaction is generally not catalyzed and proceeds rapidly to form the ester and hydrogen chloride (HCl). A base, such as pyridine, is often added to neutralize the HCl byproduct. Similarly, octanoic anhydride (B1165640) can be used, producing the ester and a molecule of octanoic acid as the byproduct. These methods are often preferred when the alcohol is valuable or sensitive to the harsh conditions of Fischer esterification. youtube.com

Baeyer-Villiger Oxidation: An alternative approach involves the oxidation of a ketone precursor. For the synthesis of an ester like heptan-3-yl octanoate, one could theoretically start with a specific ketone and a peroxy acid (like m-CPBA). The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone. youtube.comyoutube.com The migratory aptitude of the groups attached to the carbonyl dictates where the oxygen is inserted.

From Other Precursors: Modern synthetic methods allow for ester formation from a variety of starting materials. For instance, N-acyl oxazolidinones can be directly converted to β-keto esters, which could be precursors to the desired ester analogue. researchgate.net Other methods include the copper-catalyzed aerobic oxidative esterification of simple ketones via C-C bond cleavage, which can tolerate a wide range of alcohols. organic-chemistry.org

Catalytic Strategies in Chemical Synthesis

Catalysis is central to the efficient synthesis of esters. Catalysts can be broadly classified as homogeneous or heterogeneous, each offering distinct advantages. biodieselmagazine.com

Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase. wikipedia.orgyoutube.com This allows for excellent contact between the catalyst and substrates, often leading to high reaction rates and selectivity under mild conditions. wikipedia.org

Besides traditional mineral acids like sulfuric acid, various other homogeneous catalysts are employed in esterification. biodieselmagazine.com These include:

Organometallic Compounds: Complexes of metals like zinc, tin, and titanium can act as effective Lewis acid catalysts. For example, simple zinc(II) salts (e.g., ZnO, Zn(OAc)₂) have been shown to be effective for the esterification of fatty acids with long-chain alcohols. acs.orgnih.gov The catalytic activity often depends on the counterion, with poorly coordinating anions being more effective. nih.gov

Ionic Liquids: These are salts that are liquid at low temperatures and can act as both solvent and catalyst. They are valued for their low volatility and thermal stability, but their cost and the need for separation can be drawbacks. nih.govgoogle.com

A primary challenge with homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which can require energy-intensive steps like distillation and may lead to catalyst loss. youtube.comnih.gov

Table 1: Comparison of Homogeneous Catalysts in Esterification

| Catalyst Type | Example(s) | Key Advantages | Key Disadvantages |

| Brønsted Acids | H₂SO₄, HCl, TsOH | Low cost, high activity | Corrosive, difficult to separate, generates waste biodieselmagazine.comnih.gov |

| Lewis Acids (Metal Salts) | Zn(TfO)₂, Zn(OAc)₂ | High selectivity, mild conditions | Cost, potential metal contamination, separation issues acs.orgnih.gov |

| Ionic Liquids | [Bu₃PR]⁺N(Tf₂)₂⁻ | Dual solvent/catalyst role, high stability, tunable properties | High cost, product separation can be complex nih.govgoogle.com |

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. biodieselmagazine.comcivilica.com This configuration offers a significant advantage: the catalyst can be easily separated from the product mixture by simple filtration, allowing for easy recycling and reuse, which aligns with the principles of green chemistry. civilica.commdpi.com

Common heterogeneous catalysts for esterification include:

Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are widely used solid acid catalysts. They are effective but can have thermal stability limitations. mdpi.com

Zeolites and Mesoporous Materials: These are microporous or mesoporous aluminosilicates with well-defined pore structures. Their acidity and shape selectivity can be tuned, but their small pore size can be a limitation for bulky molecules. mdpi.com

Metal Oxides: Solid superacids and mixed metal oxides, such as sulfated zirconia, niobic acid, or even industrial byproducts like fly ash, can serve as robust and effective esterification catalysts. mdpi.comacs.org

Graphene Oxide: This material has been shown to be an efficient and reusable solid acid catalyst for a wide range of esterification reactions. organic-chemistry.org

While heterogeneous catalysts solve the separation problem, they can sometimes suffer from lower reaction rates compared to their homogeneous counterparts due to mass transfer limitations. They may also be prone to deactivation through poisoning or leaching. nih.gov

Biocatalytic and Enzymatic Synthesis Pathways

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing esters. scielo.br This approach utilizes enzymes, most commonly lipases, to catalyze the esterification reaction under mild conditions. nih.govpsecommunity.org

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that naturally hydrolyze triglycerides. However, in non-aqueous or low-water environments, the reaction equilibrium is shifted, and they can efficiently catalyze the synthesis of esters from carboxylic acids and alcohols. scielo.brnih.gov This method offers several advantages over chemical routes:

High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity, reducing the formation of unwanted byproducts. nih.gov

Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, which saves energy and preserves the integrity of thermally sensitive molecules. nih.gov

Environmental Benefits: The process avoids the use of harsh acids, corrosive reagents, and toxic solvents. oup.com

The enzymatic synthesis of thymol (B1683141) octanoate, an analogue of heptan-3-yl octanoate, has been successfully demonstrated using Candida antarctica lipase (B570770) B (CALB). researchgate.net Research showed that a high conversion of nearly 94% could be achieved in a solvent-free system. researchgate.net

For industrial applications, lipases are often immobilized on solid supports. Immobilization enhances the stability of the enzyme and simplifies its recovery and reuse, making the process more economically viable. psecommunity.orgoup.com Various materials, including magnetic microparticles, have been used for this purpose, allowing for simple magnetic separation of the biocatalyst. oup.com

Table 2: Factors Influencing Lipase-Catalyzed Ester Synthesis

| Factor | Description | Impact on Reaction | Reference(s) |

| Enzyme Source | Lipases from different microorganisms (e.g., Candida antarctica, Thermomyces lanuginosus) have different activities and specificities. | Determines reaction rate and selectivity. CALB is widely used due to its high efficiency. | psecommunity.orgoup.comresearchgate.net |

| Reaction Medium | Can be organic solvents or solvent-free systems. Water activity (aw) is a critical parameter. | The choice of solvent affects enzyme conformation and activity. Low water content favors synthesis over hydrolysis. | scielo.brnih.gov |

| Temperature | Each enzyme has an optimal temperature for activity. | Affects reaction rate but higher temperatures can lead to enzyme denaturation. | nih.gov |

| Substrate Ratio | The molar ratio of alcohol to carboxylic acid. | Can influence the reaction equilibrium and prevent substrate or product inhibition. | nih.govresearchgate.net |

| Immobilization | Attaching the enzyme to a solid support. | Increases enzyme stability, allows for reuse, and simplifies product purification. | psecommunity.orgoup.com |

Lipase-Mediated Esterification Mechanisms and Optimization

Lipase-catalyzed esterification has gained significant traction for the synthesis of esters like heptan-3-yl octanoate due to its high selectivity and mild reaction conditions. researchgate.nettandfonline.com These enzymes, which naturally catalyze the hydrolysis of fats, can be employed to drive the reverse reaction—ester synthesis—in environments with low water content. wikipedia.orgscielo.br The general mechanism for lipase-catalyzed esterification is a two-step process known as the Ping-Pong Bi-Bi mechanism. researchgate.netnih.gov In this mechanism, the lipase first reacts with the carboxylic acid (octanoic acid) to form an acyl-enzyme intermediate, releasing a water molecule. Subsequently, the alcohol (heptan-3-ol) attacks the acyl-enzyme complex, leading to the formation of the ester (heptan-3-yl octanoate) and regeneration of the free enzyme. researchgate.net

Enzyme Selection and Immobilization Effects

The choice of lipase is a critical factor influencing the efficiency of ester synthesis. Lipases from various microbial sources, such as Candida antarctica, Candida rugosa, and Rhizomucor miehei, are commonly used due to their broad substrate specificity and stability. tandfonline.comnih.gov For the synthesis of esters involving secondary alcohols like heptan-3-ol, lipases that can accommodate the bulkier secondary alcohol structure are preferred. For instance, Candida antarctica lipase B (CALB) is frequently cited for its high efficiency in catalyzing reactions with a wide range of substrates, including secondary alcohols. nih.gov

Immobilization of lipases onto solid supports is a key strategy to enhance their stability, facilitate reuse, and simplify product purification. mdpi.comnih.govrsc.org Common immobilization techniques include adsorption, covalent bonding, entrapment, and cross-linking. semanticscholar.org Adsorption on hydrophobic supports is a simple and effective method that can lead to hyperactivation of the lipase by inducing a more favorable open conformation of the enzyme. mdpi.comacs.org The choice of support material, which can range from polymers and porous materials to magnetic nanoparticles, can significantly impact the enzyme's activity and stability. semanticscholar.orgacs.org For example, Novozym® 435, an immobilized form of CALB on an acrylic resin, is a widely used commercial biocatalyst known for its high activity and stability in organic solvents. nih.govrsc.org

Table 1: Comparison of Lipases Used in Ester Synthesis

| Lipase Source | Commonly Used Form | Key Characteristics | Relevant Applications |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Immobilized (e.g., Novozym® 435) | High stability, broad substrate specificity, high enantioselectivity. nih.gov | Synthesis of a wide range of esters, including those with secondary alcohols. nih.gov |

| Candida rugosa Lipase | Free or immobilized | Broad and efficient substrate specificity. acs.org | Hydrolysis of triacylglycerols, transesterification, and esterification reactions. acs.org |

| Rhizomucor miehei Lipase | Immobilized (e.g., Lipozyme® RMIM) | High activity in esterification and transesterification. nih.gov | Synthesis of wax esters and other specialty esters. nih.gov |

| Pseudomonas sp. Lipase | Free or immobilized | Highly selective for certain secondary alcohols. | Enantioselective synthesis of chiral secondary alcohols and their esters. |

Reaction Conditions and Substrate Specificity

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of lipase-catalyzed esterification. Key parameters include temperature, substrate molar ratio, water activity, and the choice of solvent. nih.govrsc.org

Temperature: Lipase activity generally increases with temperature up to an optimal point, beyond which thermal denaturation can occur, leading to a loss of activity. cirad.frresearchgate.net The optimal temperature for many microbial lipases used in esterification lies between 30°C and 60°C. cirad.fr For instance, in the synthesis of cetyl octanoate, a wax ester, using Novozym® 435, an optimal temperature of around 64°C was identified. researchgate.net

Substrate Molar Ratio: The molar ratio of the alcohol to the carboxylic acid can significantly influence the reaction equilibrium. An excess of one substrate can shift the equilibrium towards product formation. However, very high concentrations of short-chain alcohols or acids can sometimes lead to enzyme inhibition. mdpi.com In the synthesis of perillyl octanoate, the effect of the molar ratio was found to depend on the chain length of the fatty acid. nih.gov

Water Activity: Water is a product of esterification, and its presence can promote the reverse reaction, hydrolysis. Therefore, controlling water activity (a_w) in the reaction medium is critical. scielo.brrsc.org While a minimal amount of water is necessary to maintain the enzyme's active conformation, an excess will reduce the ester yield. scielo.br The optimal water activity for many lipase-catalyzed esterifications is in the range of 0.11 to 0.45. scielo.brcirad.fr

Solvent: The choice of an organic solvent can impact substrate solubility and enzyme activity. nih.gov Hydrophobic solvents are generally preferred for esterification as they minimize the stripping of essential water from the enzyme's microenvironment. scielo.br Solvent-free systems, where one of the substrates acts as the solvent, are also an attractive option as they increase volumetric productivity and simplify downstream processing. wikipedia.orgrsc.org

Substrate Specificity: Lipases exhibit varying degrees of specificity towards both the alcohol and the acyl donor. tandfonline.com While many lipases readily esterify primary alcohols, the esterification of secondary alcohols like heptan-3-ol can be more challenging due to steric hindrance near the hydroxyl group. uni-pannon.hu However, certain lipases, such as those from Pseudomonas species and CALB, have demonstrated good activity with secondary alcohols. uni-pannon.hu The chain length of the fatty acid also plays a role, with some lipases showing a preference for medium to long-chain fatty acids. researchgate.net

Table 2: Optimized Conditions for Lipase-Catalyzed Ester Synthesis

| Parameter | General Optimal Range/Condition | Rationale | Example Study Finding |

|---|---|---|---|

| Temperature | 30 - 60 °C | Balances reaction rate and enzyme stability. cirad.fr | Optimal temperature for cetyl octanoate synthesis with Novozym® 435 was ~64°C. researchgate.net |

| Substrate Molar Ratio | Varies; often excess of one substrate | Shifts equilibrium towards product formation; can cause inhibition at high concentrations. mdpi.com | For perillyl octanoate, the optimal molar ratio of alcohol to acid was found to be dependent on the fatty acid chain length. nih.gov |

| Water Activity (a_w) | 0.11 - 0.45 | Maintains enzyme activity while minimizing hydrolysis. scielo.brcirad.fr | Highest yield for a generic esterification was obtained at a water activity of 0.11. scielo.br |

| Solvent | Hydrophobic organic solvents or solvent-free | Improves substrate solubility and maintains enzyme hydration. scielo.brnih.gov Solvent-free systems increase productivity. wikipedia.orgrsc.org | n-Hexane is a commonly used solvent that provides a good reaction environment. nih.gov |

Biosynthetic Routes in Natural Systems

While lipase-catalyzed synthesis offers a controlled and efficient method for producing esters like heptan-3-yl octanoate, understanding the natural biosynthetic pathways of esters in various organisms can provide insights for developing novel biocatalytic systems.

Investigation of Microbial Pathways and Polyhydroxyalkanoate Precursors

Certain microorganisms are known to produce a wide array of secondary metabolites, including esters. mdpi.com The biosynthesis of these esters often involves the utilization of precursors from primary metabolic pathways, such as fatty acid and amino acid metabolism. researchgate.net

Polyhydroxyalkanoates (PHAs) are polyesters produced by numerous bacteria as a carbon and energy storage material. wikipedia.org These biopolymers are composed of 3-hydroxy fatty acid monomers. nih.govnih.gov The metabolic pathways involved in PHA synthesis could potentially be engineered to produce specific ester compounds. The key enzymes in PHA biosynthesis are PHA synthases, which polymerize (R)-hydroxy fatty acid coenzyme A thioesters. wikipedia.org By introducing specific enzymes that can intercept these hydroxyacyl-CoA intermediates and esterify them with an alcohol, it might be possible to create a microbial system for the production of esters like heptan-3-yl octanoate. The composition of the resulting PHA, and thus the potential ester precursors, can be influenced by the carbon source provided to the microorganisms. nih.govvot.pl For instance, feeding fatty acids to certain bacteria can lead to the formation of medium-side-chain PHAs, which are composed of C6 to C16 3-hydroxy fatty acids. nih.gov These intermediates are structurally related to the components of heptan-3-yl octanoate.

Plant and Fungal Metabolic Contributions to Ester Formation

Plants and fungi are prolific producers of a diverse range of volatile esters that contribute to their characteristic aromas and flavors and play roles in defense and signaling. longdom.orgusp.brslu.se

In plants, ester biosynthesis is a well-established process, particularly in fruits and flowers. longdom.org The formation of these esters typically involves the reaction of an alcohol with an acyl-CoA, catalyzed by alcohol acyltransferases (AATs). researchgate.net The precursors for these reactions, alcohols and acyl-CoAs, are derived from various metabolic pathways, including fatty acid, amino acid, and carbohydrate metabolism. usp.brresearchgate.net For instance, C6 aldehydes and alcohols, which contribute to the "green" notes of many plants, are produced from the breakdown of fatty acids via the lipoxygenase (LOX) pathway and can be subsequently esterified. researchgate.net The biosynthesis of wax esters, which are structurally similar to heptan-3-yl octanoate, involves the reduction of a fatty acyl-CoA to a fatty alcohol by a fatty acyl reductase (FAR), followed by the esterification of this alcohol with another acyl-CoA by a wax synthase (WS). nih.gov

Fungi also synthesize a vast array of secondary metabolites, including esters. researchgate.netneu.edu The biosynthesis of these compounds is orchestrated by enzymatic reactions that use precursors from primary metabolism. researchgate.net While the primary role of many fungal secondary metabolites is related to ecological interactions, the enzymatic machinery involved could be harnessed for biotechnological applications. slu.seresearchgate.net For example, some fungi produce ester oligomers and other ester-containing compounds as part of their secondary metabolism. nih.gov Understanding and characterizing the acyltransferases and other enzymes involved in these fungal pathways could reveal novel biocatalysts for the synthesis of specific esters.

Cutting Edge Analytical Techniques for Structural Elucidation and Characterization

Spectroscopic Methods for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the carbon-hydrogen framework of a molecule. For heptan-3-yl octanoate (B1194180), a complete analysis involves one-dimensional (1D) experiments, such as ¹H and ¹³C NMR, as well as two-dimensional (2D) techniques to establish specific atom-to-atom connections.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. In heptan-3-yl octanoate, the protons on the octanoate and heptyl portions of the molecule will exhibit distinct chemical shifts and splitting patterns.

The proton attached to the carbon bearing the ester oxygen (the methine proton on C3 of the heptyl group) is expected to be the most downfield signal in the aliphatic region, typically appearing around 4.8-5.0 ppm. This significant downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom. The protons on the carbon adjacent to the carbonyl group of the octanoate moiety (α-protons) are expected to resonate around 2.2-2.3 ppm. The remaining methylene (B1212753) and methyl protons of both the heptyl and octanoate chains will appear further upfield, generally between 0.8 and 1.7 ppm. The terminal methyl groups of both chains will likely produce triplet signals at the most upfield positions.

Predicted ¹H NMR Data for Heptan-3-yl octanoate

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-3 (Heptyl) | 4.8-5.0 | Quintet |

| H-2' (Octanoate) | 2.2-2.3 | Triplet |

| H-2, H-4 (Heptyl) | 1.5-1.7 | Multiplet |

| H-3' to H-7' (Octanoate) | 1.2-1.4 | Multiplet |

| H-5 to H-6 (Heptyl) | 1.2-1.4 | Multiplet |

| H-1 (Heptyl) | 0.8-0.9 | Triplet |

| H-7 (Heptyl) | 0.8-0.9 | Triplet |

| H-8' (Octanoate) | 0.8-0.9 | Triplet |

This table presents predicted data based on typical chemical shifts for similar esters.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in heptan-3-yl octanoate will give a distinct signal in the ¹³C NMR spectrum.

The most downfield signal will correspond to the carbonyl carbon (C-1') of the octanoate group, typically appearing in the range of 170-175 ppm. The carbon atom bonded to the ester oxygen (C-3 of the heptyl group) will also be significantly deshielded, with a chemical shift expected around 70-75 ppm. The carbons of the alkyl chains will resonate in the upfield region of the spectrum, generally between 10 and 40 ppm.

Predicted ¹³C NMR Data for Heptan-3-yl octanoate

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1' (Octanoate) | 173-174 |

| C-3 (Heptyl) | 72-74 |

| C-2' (Octanoate) | 34-35 |

| C-2, C-4 (Heptyl) | 30-32 |

| C-4' to C-7' (Octanoate) | 22-31 |

| C-5, C-6 (Heptyl) | 22-28 |

| C-1 (Heptyl) | 9-11 |

| C-7 (Heptyl) | 13-15 |

| C-8' (Octanoate) | 13-15 |

This table presents predicted data based on typical chemical shifts for similar esters.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For heptan-3-yl octanoate, cross-peaks would be observed between adjacent protons in both the heptyl and octanoate chains, confirming their sequences. For example, the methine proton at C-3 of the heptyl group would show correlations to the methylene protons at C-2 and C-4.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each carbon signal to its attached proton(s). For instance, the carbon signal at ~73 ppm would show a cross-peak with the proton signal at ~4.9 ppm, confirming their C3-H3 bond.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is crucial for establishing the connection between the octanoate and heptyl fragments. A key correlation would be observed between the carbonyl carbon (C-1') of the octanoate and the methine proton (H-3) of the heptyl group, confirming the ester linkage at this position.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.

For heptan-3-yl octanoate (C₁₅H₃₀O₂), the molecular weight is 242.40 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 242. However, for long-chain esters, the molecular ion peak can often be weak or absent. nih.gov

The fragmentation pattern is highly informative for structure elucidation. Esters undergo characteristic cleavage reactions. researchgate.net One of the most significant fragmentation pathways for esters of secondary alcohols is the cleavage of the C-O bond, leading to the formation of an acylium ion and an alkyl radical or cation.

Key expected fragments for heptan-3-yl octanoate include:

Acylium ion: A prominent peak at m/z 127, corresponding to the [CH₃(CH₂)₆CO]⁺ ion, resulting from the cleavage of the ester bond.

Heptyl cation: A peak at m/z 99, corresponding to the [C₇H₁₅]⁺ ion from the heptyl group.

McLafferty Rearrangement: A characteristic rearrangement for esters can occur. In the case of the octanoate portion, a McLafferty rearrangement could lead to a fragment at m/z 144, corresponding to the protonated octanoic acid.

Alkene fragment: Loss of the octanoic acid moiety as a neutral molecule can lead to the formation of a heptene (B3026448) radical cation at m/z 98. researchgate.net

Further fragmentation: The alkyl chains of both the acylium ion and the heptyl cation will undergo further fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups), which is characteristic of aliphatic chains.

Predicted Mass Spectrometry Fragmentation Data for Heptan-3-yl octanoate

| m/z | Proposed Fragment Ion | Origin |

| 242 | [C₁₅H₃₀O₂]⁺ | Molecular Ion |

| 145 | [CH₃(CH₂)₆COOH₂]⁺ | Protonated Octanoic Acid (McLafferty + H) |

| 127 | [CH₃(CH₂)₆CO]⁺ | Acylium Ion |

| 99 | [C₇H₁₅]⁺ | Heptyl Cation |

| 98 | [C₇H₁₄]⁺˙ | Heptene Radical Cation |

This table presents predicted fragmentation data based on established principles of mass spectrometry for esters.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact elemental composition of a molecule.

For heptan-3-yl octanoate, the molecular formula is C15H30O2. nih.gov The theoretical exact mass of this compound can be calculated by summing the precise masses of its constituent atoms (carbon, hydrogen, and oxygen). The calculated monoisotopic mass of heptan-3-yl octanoate is 242.22458 Da. nih.gov

When a sample of heptan-3-yl octanoate is analyzed by HRMS, the instrument measures the m/z of the molecular ion ([M]+). The experimentally determined mass is then compared to the theoretical exact mass. A close match between the experimental and theoretical masses, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. This high degree of accuracy helps to distinguish between compounds that may have the same nominal mass but different elemental compositions.

A liquid chromatography-high resolution mass spectrometry (LC-HRMS) method can be employed for the direct determination of such compounds. mdpi.com The high-resolution mass spectra are often recorded in electrospray ionization (ESI) mode. mdpi.com The accuracy of the mass measurement is a key parameter in the validation of the analytical method. mdpi.com

Below is a table summarizing the theoretical and expected experimental mass data for heptan-3-yl octanoate.

| Property | Value |

| Molecular Formula | C15H30O2 |

| Theoretical Monoisotopic Mass | 242.22458 Da |

| Expected HRMS [M]+ m/z | ~242.2246 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule. The principle behind IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. These vibrations include stretching and bending.

The IR spectrum of heptan-3-yl octanoate would exhibit characteristic absorption bands that confirm the presence of an ester functional group. The most prominent of these is the carbonyl (C=O) stretch, which is typically a very strong and sharp absorption band. openstax.org For a saturated aliphatic ester like heptan-3-yl octanoate, this peak is expected to appear in the region of 1750-1735 cm⁻¹. openstax.orgpressbooks.pub

In addition to the carbonyl stretch, the C-O single bond stretching vibrations of the ester group will also be present. There are typically two C-O stretches in an ester, appearing in the fingerprint region between 1300 and 1000 cm⁻¹. The spectrum will also show strong C-H stretching absorptions from the alkane portions of the molecule in the range of 3000-2850 cm⁻¹. openstax.orglibretexts.org The absence of a broad absorption band around 3300 cm⁻¹ would indicate the absence of a hydroxyl (-OH) group, distinguishing it from an alcohol or carboxylic acid. openstax.orgpressbooks.pub

The following table outlines the expected characteristic IR absorption bands for heptan-3-yl octanoate.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1750-1735 | Strong, Sharp |

| C-O (Ester) | Stretch | 1300-1000 | Moderate |

| sp³ C-H | Stretch | 3000-2850 | Strong |

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating the components of a mixture and for quantifying the amount of a specific compound present. For a volatile compound like heptan-3-yl octanoate, gas chromatography is a particularly suitable method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. rjptonline.org It is a cornerstone for the analysis of volatile and semi-volatile organic compounds. nih.gov In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium, carries the sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase.

Heptan-3-yl octanoate, being a volatile ester, is well-suited for GC-MS analysis. rjptonline.org The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions and can be used for its initial identification. After eluting from the GC column, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for definitive identification.

Optimization of GC Parameters

To achieve a good separation and accurate quantification of heptan-3-yl octanoate, the GC parameters must be carefully optimized. Key parameters include:

Column Selection : A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is often suitable for the analysis of esters.

Injector Temperature : The injector temperature must be high enough to ensure the complete and rapid vaporization of the sample without causing thermal degradation. A typical starting point would be around 250 °C.

Oven Temperature Program : A temperature program is typically used to ensure good separation of compounds with different boiling points. The program starts at a lower temperature, holds for a period, and then ramps up to a final, higher temperature. This allows for the elution of more volatile compounds first, followed by less volatile ones. For instance, the oven temperature could start at 50 °C and be ramped up to 300 °C. rjptonline.org

Carrier Gas Flow Rate : The flow rate of the carrier gas (e.g., helium) affects the efficiency of the separation. The optimal flow rate is determined by the column dimensions.

Injection Mode : Split or splitless injection can be used depending on the concentration of the analyte. Splitless injection is used for trace analysis, while split injection is used for more concentrated samples.

Optimizing these parameters is crucial for obtaining sharp, symmetrical peaks with good resolution from other components in a mixture. mdpi.com

Mass Spectral Library Matching and Deconvolution

Once a mass spectrum of an unknown peak is obtained from the GC-MS analysis, it is compared to a database of known spectra, such as the NIST (National Institute of Standards and Technology) or Wiley libraries. thermofisher.com These libraries contain hundreds of thousands of electron ionization (EI) mass spectra. The comparison is performed by a computer algorithm that calculates a match factor, indicating the similarity between the experimental spectrum and the library spectrum. researchgate.net A high match factor, often above 800 or 900 on a scale of 1000, provides a high degree of confidence in the identification of the compound. thermofisher.com

The mass spectrum of heptan-3-yl octanoate would show a molecular ion peak ([M]+) at m/z 242, although it may be weak or absent in the EI spectrum of some long-chain esters. The fragmentation pattern will be characteristic of an ester. Common fragment ions would result from the cleavage of the C-O bond and rearrangements. For example, cleavage at the ester linkage would likely produce ions corresponding to the octanoyl group and the heptyl group. The McLafferty rearrangement is a common fragmentation pathway for esters and would result in a characteristic ion peak.

In complex samples where peaks may co-elute, deconvolution algorithms can be used to mathematically separate the mass spectra of the individual components, allowing for their identification even when they are not fully resolved chromatographically.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile esters like Heptan-3-yl octanoate. It is exceptionally well-suited for determining the purity of a sample and quantifying the compound's concentration with high precision and accuracy. oatext.comacs.org

For a compound such as Heptan-3-yl octanoate, which is synthesized from heptan-3-ol and octanoic acid, HPLC is instrumental in separating the final ester product from residual starting materials, catalysts, and any potential side-products. Reversed-phase HPLC (RP-HPLC) is the most common modality for this type of analysis. nih.gov In RP-HPLC, the stationary phase is non-polar (typically a C8 or C18 alkyl-silica column), and the mobile phase is a more polar solvent mixture. oatext.comnih.gov

Purity Assessment: The purity of a Heptan-3-yl octanoate sample is assessed by injecting a solution of the compound into the HPLC system. As the sample travels through the column, components separate based on their relative hydrophobicity. Heptan-3-yl octanoate, being a long-chain ester, is quite hydrophobic and will be strongly retained on the column, resulting in a longer retention time compared to more polar impurities like unreacted heptan-3-ol. The resulting chromatogram displays a series of peaks, each corresponding to a different component. The purity is typically calculated using the area percentage method, where the peak area of Heptan-3-yl octanoate is divided by the total area of all peaks in the chromatogram.

Quantification: For quantitative analysis, a precise concentration of Heptan-3-yl octanoate in a sample is determined using an external standard method. acs.orgtandfonline.com This involves preparing a series of standard solutions containing known concentrations of a pure Heptan-3-yl octanoate reference material. These standards are injected into the HPLC to generate a calibration curve, which plots the peak area against concentration. The sample of unknown concentration is then analyzed under the identical conditions, and its peak area is used to calculate the exact concentration by interpolation from the calibration curve. researchgate.net

Due to the lack of a significant UV-absorbing chromophore in its structure, detection can be achieved using a UV detector at a low wavelength (approximately 205 nm), where the ester functional group exhibits some absorbance. researchgate.netscielo.br A more universal and highly sensitive alternative is the use of an Evaporative Light Scattering Detector (ELSD), which is not dependent on the optical properties of the analyte and is ideal for gradient elution methods. tandfonline.comjst.go.jp

Table 1: Typical HPLC Parameters for Heptan-3-yl octanoate Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | Effective for separating non-polar esters from more polar starting materials and byproducts. nih.gov |

| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm | Standard columns providing excellent resolution for fatty acid esters. sigmaaldrich.comhplc.eu |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water | Common solvents for RP-HPLC, allowing for adjustment of polarity to achieve optimal separation. nih.govjst.go.jp |

| Elution | Isocratic or Gradient | A gradient elution (increasing organic solvent percentage over time) is often used to separate compounds with a wide range of polarities. tandfonline.comresearchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. oatext.com |

| Detector | UV (205 nm) or ELSD | UV at low wavelengths provides adequate sensitivity, while ELSD offers universal detection for non-volatile analytes. tandfonline.comresearchgate.net |

| Column Temp. | 25-40 °C | Maintained temperature ensures reproducible retention times. researchgate.netscielo.br |

X-ray Crystallography for Crystalline Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. wikipedia.org This technique provides unambiguous information on bond lengths, bond angles, and the conformation of a molecule, as well as how molecules pack together in a crystal lattice. nih.gov

However, the application of X-ray crystallography to Heptan-3-yl octanoate is subject to a significant fundamental limitation: the compound's physical state. Simple long-chain aliphatic esters of this molecular size are typically oily liquids at room temperature. nih.gov X-ray crystallography requires a well-ordered, single crystal to diffract X-rays in a coherent pattern. schlenklinesurvivalguide.comufl.edu As a liquid, Heptan-3-yl octanoate lacks the long-range order of a crystalline lattice, making direct analysis by this method impossible under standard conditions.

For X-ray diffraction analysis to be feasible, the compound would first need to be crystallized. This could theoretically be achieved through methods such as:

Slow Cooling: The liquid sample could be cooled very slowly to a temperature significantly below its melting point, in the hope of forming a single crystal rather than a polycrystalline solid or an amorphous glass. schlenklinesurvivalguide.com

Vapor or Liquid Diffusion: A solution of the ester could be subjected to slow diffusion of an anti-solvent to gradually reduce its solubility and induce crystallization. ufl.edu

Obtaining a single crystal of a flexible, non-polar molecule like Heptan-3-yl octanoate is a considerable challenge. Such molecules have multiple rotatable bonds and tend not to pack into a well-defined lattice easily. To date, there are no reports in the scientific literature of a crystal structure for Heptan-3-yl octanoate being determined.

If a crystal structure were to be obtained, it would reveal invaluable data, including the exact conformation of the heptyl and octanoyl chains, the planarity of the ester group, and the nature of the intermolecular forces (primarily van der Waals interactions) governing the packing of the molecules in the solid state. rsc.orgaps.org However, due to the practical difficulties, this technique remains a theoretical possibility rather than a routine characterization method for this compound.

Research into Natural Occurrence and Ecological Roles of Heptan 3 Yl Octanoate

Identification in Flora and Fauna Volatile Organic Compound Profiles

The search for heptan-3-yl octanoate (B1194180) in nature has primarily focused on the complex mixtures of volatile organic compounds (VOCs) released by plants. These emissions are crucial for an organism's interaction with its environment.

Role in Plant Volatile Emission and Communication

Esters are a dominant class of volatile compounds that contribute significantly to the characteristic aroma of many fruits, including apples (Malus domestica) and pears (Pyrus species). mdpi.com While a wide array of esters have been identified in these fruits, specific research pinpointing heptan-3-yl octanoate is part of a broader investigation into fruit aroma profiles. For instance, studies on Asian pear cultivars (Pyrus serotina) have identified a rich diversity of esters, such as ethyl heptanoate, methyl octanoate, and ethyl octanoate, which are crucial to their aroma. researchgate.net The presence of these structurally related compounds suggests the potential for heptan-3-yl octanoate to be a component of the volatile bouquet of certain fruit varieties. The biosynthesis of these esters is a complex process involving precursors like fatty acids and the activity of enzymes such as alcohol acyltransferases. mdpi.com The specific combination and concentration of these volatile esters are key to the fruit's scent and play a role in attracting seed dispersers and deterring herbivores.

While direct identification in fauna is less documented, insect carboxyl/cholinesterases are known to play a vital role in metabolizing a wide range of xenobiotics, including plant-derived esters that function as odors and pheromones. researchgate.netnih.gov This enzymatic activity is crucial for insects to process chemical signals from their environment, which could include compounds like heptan-3-yl octanoate from host plants.

A summary of related volatile esters found in apples and pears is presented below:

| Volatile Ester | Found In |

| Ethyl heptanoate | Asian Pear (Pyrus serotina) researchgate.net |

| Methyl octanoate | Asian Pear (Pyrus serotina) researchgate.net |

| Ethyl octanoate | Asian Pear (Pyrus serotina) researchgate.net |

| Hexyl acetate (B1210297) | Asian Pear (Pyrus serotina) academicjournals.org |

| Ethyl hexanoate | Asian Pear (Pyrus serotina) academicjournals.org |

| Ethyl butanoate | Asian Pear (Pyrus serotina) academicjournals.org |

Presence in Microbial Metabolomes

The microbial world is a vast source of diverse chemical compounds, including a variety of esters. Microorganisms can be engineered to produce specific esters, including those with branched chains, by leveraging their metabolic pathways. nih.gov While the direct microbial production of heptan-3-yl octanoate has not been a primary focus of many studies, research into the microbial synthesis of other esters provides a foundational understanding. For example, yeasts are known to produce a range of flavor-active esters, such as ethyl hexanoate, during fermentation processes, primarily through the action of alcohol acyltransferases. frontiersin.org The biosynthesis of C15 methyl ketones has been demonstrated in engineered E. coli, showcasing the potential for microbial systems to produce fatty acid-derived compounds of similar chain length. nih.gov

Ecological Significance and Interactions

The presence of heptan-3-yl octanoate and related esters in the environment points to their involvement in various ecological processes, from chemical communication to their eventual breakdown and recycling.

Chemoecological Functions (e.g., attractants, signals)

Esters are well-established as semiochemicals, mediating interactions between organisms. In the context of insects, plant-derived volatiles, including esters, are crucial cues for host location. While specific studies on the chemoecological function of heptan-3-yl octanoate are limited, the broader class of esters is known to be involved in attracting insects to their host plants. Insect carboxyl/cholinesterases are key enzymes that process these chemical signals, allowing insects to navigate their environment and locate food sources and mates. researchgate.netnih.gov The specific blend of volatile compounds emitted by a plant can act as a unique chemical signature, attracting specialist herbivores while potentially repelling generalists.

Biotransformation and Environmental Fate

The persistence of any organic compound in the environment is determined by its susceptibility to biotic and abiotic degradation processes. For esters like heptan-3-yl octanoate, biodegradation by microorganisms is a primary route of removal. Studies on the anaerobic biodegradation of various alkyl esters in marine sediment have shown that the chemical structure of the ester significantly influences its degradation rate. nih.govresearchgate.net

Advanced Reaction Chemistry and Derivatization Studies

Investigation of Heptan-3-yl Octanoate (B1194180) Reactivity

The chemical behavior of heptan-3-yl octanoate is a subject of academic interest, particularly concerning the stability of the ester linkage and the reactivity of the alkyl chains under various conditions.

The cleavage of the ester bond in heptan-3-yl octanoate can be achieved through hydrolysis or transesterification, with the reaction kinetics being influenced by the catalyst and reaction conditions.

Hydrolysis: The hydrolysis of heptan-3-yl octanoate yields octanoic acid and heptan-3-ol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and an excess of water, the reaction proceeds through a reversible process. chemistrysteps.comlibretexts.org The initial step involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.orgyoutube.com The equilibrium nature of this reaction means that to drive it towards completion, a large excess of water is typically employed, or one of the products is removed from the reaction mixture. chemistrysteps.comlibretexts.org

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. chemistrysteps.comyoutube.com The use of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, results in the formation of sodium or potassium octanoate and heptan-3-ol. youtube.comnih.gov The reaction is generally second-order, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The irreversibility stems from the final deprotonation of the resulting carboxylic acid by the strong base to form a carboxylate anion, which is resistant to further nucleophilic attack. chemistrysteps.com

Enzymatic Hydrolysis: Lipases are enzymes that can catalyze the hydrolysis of esters. nih.govnih.govresearchgate.net These biocatalysts can offer high selectivity, including enantioselectivity for chiral esters. The catalytic mechanism of lipases typically involves a serine residue in the active site that attacks the ester's carbonyl carbon. stackexchange.com For heptan-3-yl octanoate, lipase-catalyzed hydrolysis would also produce octanoic acid and heptan-3-ol. The rate and selectivity of enzymatic hydrolysis can be influenced by the choice of lipase (B570770), solvent, and temperature. researchgate.net

Transesterification: This process involves the transformation of heptan-3-yl octanoate into a different ester by reacting it with another alcohol, acid, or ester. nih.gov

Alcoholysis: When heptan-3-yl octanoate is reacted with an alcohol in the presence of an acid or base catalyst, the heptan-3-oxy group is exchanged for the new alkoxy group. masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and to favor the formation of the desired product, a large excess of the reactant alcohol is often used as the solvent. masterorganicchemistry.comlibretexts.org For example, reaction with methanol (B129727) would yield methyl octanoate and heptan-3-ol.

Catalysis: Both acid and base catalysts can be employed for transesterification. masterorganicchemistry.com Lewis acids, such as indium(III) iodide, have also been shown to be effective catalysts for the transesterification of esters with alcohols. researchgate.netresearchgate.net Organocatalysts have also been explored for this transformation. researchgate.net

The kinetics of these reactions for long-chain secondary alkyl esters like heptan-3-yl octanoate are influenced by steric hindrance around the secondary carbon of the heptanol (B41253) moiety, which can slow the reaction rate compared to primary alkyl esters.

The heptan-3-yl octanoate molecule offers two main sites for oxidation and reduction: the ester carbonyl group and the C-H bonds of the alkyl chains.

Oxidation: While the ester functional group is generally resistant to oxidation, the alkyl chains can be oxidized under specific conditions. Strong oxidizing agents can lead to the cleavage of the C-C bonds. A more controlled oxidation would target the secondary alcohol (heptan-3-ol) that would be produced after hydrolysis. Oxidation of heptan-3-ol would yield heptan-3-one. Various oxidizing agents are available for the oxidation of secondary alcohols to ketones, including chromium-based reagents (e.g., Jones reagent), as well as milder and more selective methods like those employing Dess-Martin periodinane or Swern oxidation. tcichemicals.comwikipedia.org Furthermore, catalytic aerobic oxidation methods are considered more environmentally benign alternatives. acs.org

Reduction: The ester group of heptan-3-yl octanoate can be reduced to alcohols.

Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to two primary alcohols. libretexts.orgpharmaguideline.comharvard.edudalalinstitute.com In this case, the reduction of heptan-3-yl octanoate would yield 1-octanol (B28484) and heptan-3-ol. The reaction proceeds via the formation of an aldehyde intermediate which is further reduced. libretexts.org

Selective Reduction to an Aldehyde: The reduction of the ester can be stopped at the aldehyde stage using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), typically at low temperatures like -78 °C. libretexts.orguop.edu.pk This would convert heptan-3-yl octanoate into octanal (B89490) and heptan-3-ol.

The following table summarizes the products of the key reactions of heptan-3-yl octanoate:

| Reaction Type | Reagents/Catalyst | Main Organic Products |

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., dilute H₂SO₄) | Octanoic acid, Heptan-3-ol |

| Base-Catalyzed Hydrolysis | OH⁻ (e.g., NaOH) | Sodium octanoate, Heptan-3-ol |

| Transesterification (Methanolysis) | CH₃OH, H⁺ or CH₃O⁻ | Methyl octanoate, Heptan-3-ol |

| Reduction (Strong) | LiAlH₄, then H₂O | 1-Octanol, Heptan-3-ol |

| Reduction (Selective) | DIBAL-H, then H₂O | Octanal, Heptan-3-ol |

Synthesis of Novel Derivatives and Analogues

The modification of the heptan-3-yl octanoate structure can lead to novel derivatives and analogues with tailored properties for specific academic investigations.

The synthesis of derivatives of heptan-3-yl octanoate can be achieved by altering either the carboxylic acid or the alcohol moiety. Such modifications are valuable for structure-activity relationship studies in various chemical and biological contexts.

Modifications of the Octanoate Chain: The octanoate portion can be functionalized to introduce different chemical groups. For instance, the alkyl chain can be modified to include double or triple bonds, aromatic rings, or other functional groups. One approach is to start with a functionalized carboxylic acid and then esterify it with heptan-3-ol. For example, a copper-catalyzed coupling of a terminal alkyne with a diazoacetate can produce 3-alkynoates, which are functionalized ester derivatives. organic-chemistry.orgresearchgate.net

Modifications of the Heptan-3-yl Group: The alcohol part of the ester can also be the target for modification. For example, introducing substituents on the heptanol backbone could be used to study the steric and electronic effects on the ester's reactivity.

Synthesis of Functionalized Analogues: Nickel-catalyzed reductive coupling of carboxylic acid derivatives (like acid chlorides or thioesters) with alkyl halides can be a powerful method for creating more complex and functionalized ketone structures, which could then be reduced to the corresponding secondary alcohols and esterified to produce analogues of heptan-3-yl octanoate. nih.govnih.gov

The following table presents some potential structural modifications and the synthetic strategies that could be employed:

| Desired Modification | Potential Synthetic Approach | Purpose of Modification |

| Introduction of an alkyne in the acid chain | Esterification of heptan-3-ol with an alkynoic acid. | Introduction of a reactive handle for click chemistry or further functionalization. |

| Introduction of an aromatic ring in the acid chain | Esterification of heptan-3-ol with a benzoic acid derivative. | Study of electronic effects and potential for creating liquid crystal precursors. |

| Introduction of a hydroxyl group on the acid chain | Esterification with a hydroxy-fatty acid. | Altering polarity and hydrogen bonding capabilities. |

| Branching in the heptanol backbone | Synthesis starting from a branched heptanol. | Investigating the impact of steric hindrance on reactivity and physical properties. |

The heptan-3-yl moiety of heptan-3-yl octanoate contains a chiral center at the C-3 position. This allows for the existence of two enantiomers: (R)-heptan-3-yl octanoate and (S)-heptan-3-yl octanoate. The synthesis and study of these stereoisomers are of significant interest in stereoselective chemistry.

Chiral Synthesis: The enantiomerically pure forms of heptan-3-yl octanoate can be prepared using several stereoselective synthetic methods.

Kinetic Resolution: A racemic mixture of heptan-3-ol can be resolved through kinetic resolution. This can be achieved by enzymatic acylation where a lipase selectively acylates one enantiomer of the alcohol with octanoic acid or an activated derivative, leaving the other enantiomer unreacted. mdpi.comencyclopedia.pubresearchgate.net The selectivity of the lipase is crucial for obtaining high enantiomeric excess. researchgate.netencyclopedia.pub

Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limit of kinetic resolution, dynamic kinetic resolution can be employed. In this approach, the slower-reacting enantiomer of heptan-3-ol is racemized in situ using a metal catalyst (e.g., a ruthenium complex) while the other enantiomer is selectively acylated by a lipase. mdpi.comresearchgate.netorganic-chemistry.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the desired ester. mdpi.com

Asymmetric Synthesis: An alternative route is the asymmetric reduction of a prochiral ketone, heptan-3-one, to a single enantiomer of heptan-3-ol using a chiral catalyst or a biocatalyst (e.g., a ketoreductase), followed by esterification with octanoic acid. mdpi.com

Stereodefined Synthesis of Analogues: Advanced stereoselective methods can be used to create more complex chiral derivatives. For example, the stereoselective synthesis of α-chiral secondary alkyllithiums from chiral alkyl iodides, followed by trapping with an electrophile, can lead to stereodefined carboxylic esters. nih.gov This methodology could be adapted to synthesize analogues of heptan-3-yl octanoate with controlled stereochemistry at multiple centers.

The study of the stereochemical variations of heptan-3-yl octanoate and its analogues is crucial for understanding how chirality influences physical properties and interactions in chiral environments, which is a fundamental area of academic research.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure of heptan-3-yl octanoate (B1194180), which in turn governs its reactivity. Methods like Density Functional Theory (DFT) are instrumental in predicting molecular geometries, charge distributions, and spectroscopic properties.

The electronic environment of the ester functional group is of particular interest. The carbonyl oxygen (C=O) possesses a partial negative charge due to the electronegativity of the oxygen atom, making it a potential site for electrophilic attack. Conversely, the carbonyl carbon is electrophilic. The distribution of electron density across the molecule, including the long alkyl chains, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating likely sites for nucleophilic and electrophilic interactions, respectively.

Table 1: Calculated Electronic Properties of a Model Ester (Methyl Acetate) using DFT

| Property | Value |

| Dipole Moment | 1.8 D |

| HOMO Energy | -10.8 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 12.3 eV |

Note: This data is for a model compound, methyl acetate (B1210297), and is intended to be illustrative of the types of properties calculated for esters. The specific values for heptan-3-yl octanoate would differ due to the longer alkyl chains.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational landscape and intermolecular interactions of heptan-3-yl octanoate.

Due to the presence of multiple single bonds in its structure, heptan-3-yl octanoate can adopt a vast number of conformations. MD simulations can explore these different conformations and identify the most energetically favorable ones. nih.gov The long alkyl chains (heptyl and octyl groups) are flexible and their folding and orientation will be influenced by temperature and the surrounding environment. In a non-polar solvent or in the bulk liquid phase, these chains will likely adopt extended conformations to maximize favorable van der Waals interactions with neighboring molecules.

MD simulations are also invaluable for understanding how molecules of heptan-3-yl octanoate interact with each other. These simulations can reveal details about packing in the liquid state and the nature of the intermolecular forces at play. researchgate.net The primary intermolecular forces for this ester are van der Waals forces, arising from the extensive non-polar alkyl chains, and dipole-dipole interactions originating from the polar ester group. researchgate.net The strength of these interactions influences macroscopic properties such as boiling point and viscosity.

Table 2: Representative Intermolecular Interaction Energies for Esters from MD Simulations

| Interaction Type | Energy Range (kcal/mol) |

| Van der Waals | -0.5 to -5.0 |

| Dipole-Dipole | -1.0 to -3.0 |

Note: These are typical energy ranges for intermolecular interactions in esters and can vary based on the specific system and simulation conditions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the detailed mechanisms of chemical reactions involving esters like heptan-3-yl octanoate. A primary example is the study of esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water. youtube.com

Theoretical studies on the esterification of long-chain acids and alcohols have proposed mechanisms that can be catalyzed by various agents. acs.org For instance, the ferric chloride-catalyzed esterification is suggested to proceed through the activation of the carboxylic acid via ligand exchange, followed by the nucleophilic attack of the alcohol. acs.org

Another crucial reaction is hydrolysis, the reverse of esterification, where the ester is cleaved back into a carboxylic acid and an alcohol. Computational studies have explored the mechanisms of both acid-catalyzed and base-catalyzed hydrolysis. These investigations often involve calculating the potential energy surface of the reaction to identify transition states and intermediates, thereby determining the reaction pathway with the lowest energy barrier. openstax.org For long-chain esters, the bulky alkyl groups can introduce steric hindrance, which may affect the rate of these reactions.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Ester Research

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical research, offering powerful methods for prediction, optimization, and discovery. researchgate.net In the context of esters, these technologies are being applied to solve complex challenges related to their synthesis, properties, and applications. researchgate.net

Machine learning models have demonstrated significant potential in predicting the outcomes of esterification and transesterification reactions, which are central to the production of many esters, including biofuels like fatty acid methyl esters (FAMEs). researchgate.netmedium.com These models can analyze intricate, non-linear relationships between various input parameters—such as catalyst type, temperature, and reactant ratios—and the resulting yield and quality of the ester product. researchgate.net For instance, AI and ML are used to optimize biodiesel production by predicting fuel properties and process conditions. dntb.gov.ua

Furthermore, ML algorithms are being developed to accelerate the discovery of new biocatalysts. Researchers have successfully used ML to screen vast sequence databases and predict the substrate promiscuity of enzymes like ester hydrolases, increasing the efficiency of bioprospecting for new industrial enzymes. nih.gov This approach could theoretically be applied to identify novel enzymes capable of synthesizing specific esters like heptan-3-yl octanoate (B1194180) with high selectivity.

The U.S. Department of Energy has highlighted the integration of AI/ML with automated experimentation as a new data-driven paradigm that could revolutionize bioenergy research and biomanufacturing. advancedbiofuelsusa.info This synergy allows for the rapid design of biological systems and the optimization of processes for creating a variety of chemicals. advancedbiofuelsusa.info

Table 1: Applications of AI and Machine Learning in Ester Research

| Application Area | Description | Potential Impact on Heptan-3-yl octanoate |

|---|---|---|

| Process Optimization | Using ML models to predict the optimal reaction conditions (temperature, catalyst concentration, reactant ratio) for maximizing ester yield and purity. researchgate.netdntb.gov.ua | Could lead to more efficient and cost-effective synthesis protocols for heptan-3-yl octanoate. |

| Catalyst Discovery | Employing AI to screen for and design novel catalysts, including enzymes, with high activity and selectivity for specific esterification reactions. nih.gov | Identification of specialized biocatalysts for the targeted synthesis of heptan-3-yl octanoate. |

| Property Prediction | Developing algorithms to forecast the physicochemical properties of esters based on their molecular structure. researchgate.net | Predicting properties like viscosity, boiling point, or solvency power for heptan-3-yl octanoate, guiding its potential applications. |

| Bioprospecting | Using ML to identify enzymes with desired functionalities from large genomic datasets, such as finding esterases with high substrate specificity. nih.gov | Discovering naturally occurring enzymes that may produce or modify heptan-3-yl octanoate. |

While these advanced computational tools are primarily being applied to high-volume esters like those in biofuels, the principles are directly transferable to the study and production of specialty chemical esters such as heptan-3-yl octanoate.

Development of Sustainable Synthesis Pathways for Esters

The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. For esters, this involves moving away from traditional methods that often rely on harsh acid catalysts, high energy consumption, and generate significant waste. researchgate.net Research is now heavily focused on developing sustainable alternatives. researchgate.net

One of the most promising areas is the use of biocatalysts, particularly enzymes like lipases, for ester synthesis. researchgate.net Enzymatic esterification offers several advantages:

High Selectivity: Enzymes can be highly specific (regioselective and enantioselective), leading to purer products and minimizing side reactions. researchgate.net

Mild Conditions: These reactions are typically performed at moderate temperatures and atmospheric pressure, reducing energy consumption. researchgate.net

Natural Product Label: Products synthesized enzymatically can often be labeled as "natural," which is highly desirable in the food and cosmetics industries. researchgate.net

Another key area is the development of innovative catalytic systems and reaction media. This includes the use of solid acid catalysts, zeolites, and ionic liquids that are more easily separated from the reaction mixture and can be reused, simplifying purification and reducing waste. researchgate.net Oxidative esterification, which combines oxidation of an alcohol or aldehyde with esterification in a single step, represents another pathway to improve process efficiency. researchgate.net

The concept of process intensification is also central to sustainable ester synthesis. Technologies like membrane reactors that incorporate pervaporation can continuously remove water produced during the reaction, shifting the equilibrium to favor higher product conversion even at milder temperatures. mdpi.com The use of alternative feedstocks, such as biomass-derived alcohols and carbon dioxide, is also a critical research frontier for producing carboxylic acids and subsequently esters. europa.eu These sustainable principles are directly applicable to the synthesis of heptan-3-yl octanoate, offering pathways to produce it more efficiently and with a smaller environmental footprint.

Table 2: Comparison of Synthesis Pathways for Esters

| Feature | Traditional Synthesis (e.g., Fischer Esterification) | Sustainable Synthesis (e.g., Enzymatic) |

|---|---|---|

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Enzymes (e.g., Lipases), solid acids researchgate.net |

| Reaction Conditions | High temperatures, often requires reflux | Mild temperatures (e.g., 30-70°C) researchgate.net |

| Selectivity | Often low, can lead to side products | High (regio- and enantioselectivity) researchgate.net |

| Energy Consumption | High | Low mdpi.com |

| Waste Generation | Catalyst neutralization produces salt waste; byproducts | Minimal waste, catalyst is reusable/biodegradable |

| Feedstocks | Typically petroleum-derived | Increasing focus on renewable biomass and CO₂ europa.euwikipedia.org |

Exploration of Uncharted Biological and Ecological Contexts

Esters are ubiquitous in nature, playing vital roles as signaling molecules, metabolic intermediates, and structural components. medium.comsolubilityofthings.com Many are responsible for the characteristic fragrances and flavors of fruits and flowers, acting as attractants for pollinators or seed dispersers. solubilityofthings.comnih.govwikipedia.org For example, isoamyl acetate (B1210297) provides the characteristic smell of bananas, while linalyl acetate is a key component of lavender's aroma. medium.comsolubilityofthings.com

In biological systems, esters are fundamental. Triglycerides, which are esters of glycerol (B35011) and fatty acids, are the primary form of energy storage in animals. medium.com Esters are also involved in cellular metabolism and the structure of lipids. medium.comsolubilityofthings.com The synthesis of these volatile esters in organisms like yeast is a complex metabolic process, and their precise biological functions are still an active area of research. nih.gov It is hypothesized that beyond providing aroma, some esters may have roles in cellular detoxification or ensuring membrane fluidity. nih.gov

While the specific biological or ecological role of heptan-3-yl octanoate is not documented in current literature, its structure as a medium-chain fatty acid ester suggests it could have functions analogous to other natural esters. It is plausible that it exists as a minor, yet-to-be-identified component in the essential oil of a plant or as a pheromone for an insect. Modern analytical techniques are making it easier to detect and identify trace compounds in complex natural mixtures, opening the door to discovering the roles of previously uncharacterized esters like heptan-3-yl octanoate in various ecosystems.

Advancements in In-Situ Spectroscopic Monitoring of Ester Reactions

Understanding and optimizing chemical reactions requires detailed knowledge of their kinetics, mechanisms, and the behavior of transient species. Traditional off-line analysis, where samples are withdrawn and analyzed separately, can be slow and may not accurately represent the state of the reaction, especially for processes involving equilibria like esterification. spectroscopyonline.com

To overcome these limitations, there is a growing emphasis on in-situ (in the reaction mixture) spectroscopic monitoring. Techniques like mid-infrared (MIR) and Raman spectroscopy, often using fiber-optic probes, allow for real-time tracking of reactant and product concentrations without disturbing the reaction. spectroscopyonline.comnih.gov

For esterification reactions, in-situ MIR spectroscopy can monitor the decrease in the C-O band of the alcohol and the increase in the C=O band of the newly formed ester, providing a continuous profile of the reaction's progress. nih.gov This data is invaluable for:

Kinetic Modeling: Accurately determining reaction rates and orders.

Mechanism Elucidation: Identifying reaction intermediates. acs.org

Process Optimization: Making real-time adjustments to reaction conditions to maximize yield and minimize reaction time.

Researchers have successfully used in-line MIR spectrometry and on-line mass spectrometry to monitor the esterification of butan-1-ol and acetic anhydride (B1165640), achieving good agreement with traditional off-line gas chromatography. nih.gov Fourier Transform Infrared (FTIR) spectroscopy has also proven to be a powerful tool for studying the esterification between cellulose (B213188) and other molecules in real time. researchgate.net Applying these advanced in-situ monitoring techniques to the synthesis of heptan-3-yl octanoate would provide a much deeper understanding of its formation, enabling the development of highly controlled and efficient production processes.

Table 3: In-Situ Spectroscopic Techniques for Monitoring Ester Reactions

| Technique | Information Provided | Advantages |

|---|---|---|

| Mid-Infrared (MIR) Spectroscopy | Real-time concentration of reactants and products by tracking functional group vibrations (e.g., -OH, C=O). nih.gov | Highly sensitive to specific functional groups, non-destructive. |

| Raman Spectroscopy | Complementary vibrational information, particularly good for symmetric bonds and aqueous systems. spectroscopyonline.com | Can be used in aqueous solutions where MIR is challenging, non-destructive. |

| Mass Spectrometry (MS) | On-line monitoring of molecular masses of components in the reaction mixture. nih.gov | High specificity and sensitivity for identifying different chemical species. |

| Nuclear Magnetic Resonance (NMR) | In-situ monitoring provides detailed structural information about reactants, intermediates, and products. acs.org | Provides rich structural detail and can help elucidate reaction mechanisms. acs.org |

Q & A

Q. What analytical techniques are recommended for detecting and quantifying Heptan-3-yl octanoate in biological or food matrices?

Answer: Gas chromatography–mass spectrometry (GC-MS) with derivatization is the gold standard. Isobutylation of octanoate derivatives improves sensitivity by reducing volatility and enhancing mass fragment specificity. This method achieves a lower limit of quantification (LLOQ) of 0.43 μM, which is ~20 times more sensitive than methylation . For volatile organic compound (VOC) analysis, static headspace GC coupled with ion mobility spectrometry (GC-IMS) enables simultaneous detection of multiple flavor-related esters (e.g., ethyl octanoate) using principal component analysis (PCA) for classification .

Q. What safety protocols should be prioritized when handling Heptan-3-yl octanoate or related esters in the laboratory?

Answer: Follow safety data sheets (SDS) for analogous compounds (e.g., sodium octanoate, 2-heptanol). Key precautions include:

- PPE: Wear chemical-resistant gloves, full-body protective clothing, and eye/face shields .

- Ventilation: Use fume hoods or explosion-proof equipment to avoid inhalation risks .

- Emergency measures: Flush eyes/skin with water for 15+ minutes upon exposure and consult medical advice .

Advanced Research Questions

Q. How can researchers resolve discrepancies between dietary octanoate intake and plasma enrichment levels in isotopic tracer studies?

Answer: Discrepancies arise from endogenous lipogenesis (e.g., glucose conversion to unlabeled octanoate). Methodological strategies include:

- Controlled diets: Restrict carbohydrate intake during stable isotope protocols to minimize confounding synthesis .

- Direct derivatization: Use isobutanol transesterification in plasma to reduce contamination risks and improve reproducibility .

- Cross-validation: Compare GC-MS results with breath 13CO₂ analysis to confirm oxidation rates .

Q. What experimental design adjustments mitigate high background noise in enzymatic assays for octanoate metabolism?

Answer: High background in acyl-CoA synthetase assays (e.g., FadD activity on octanoate) stems from substrate solubility. Solutions include: